
2-Anilino-2,3-dimethylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anilino-2,3-dimethylbutanenitrile, also known as ADN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a nitrile derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.
作用机制
The mechanism of action of 2-Anilino-2,3-dimethylbutanenitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Anilino-2,3-dimethylbutanenitrile has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and modulate the activity of neurotransmitters such as acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using 2-Anilino-2,3-dimethylbutanenitrile in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. However, its potential toxicity and limited solubility in water can also be limitations.
未来方向
There are several potential future directions for the study of 2-Anilino-2,3-dimethylbutanenitrile. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease, where it may be able to modulate the activity of acetylcholine. Another area of interest is its potential applications in cancer therapy, where it may be able to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-Anilino-2,3-dimethylbutanenitrile and to optimize its synthesis and use in lab experiments.
合成方法
2-Anilino-2,3-dimethylbutanenitrile can be synthesized through a number of methods, including the reaction of 2,3-dimethylbutanenitrile with aniline in the presence of a catalyst such as aluminum chloride. Other methods include the reaction of 2,3-dimethylbutanenitrile with aniline hydrochloride and the use of a palladium catalyst.
科学研究应用
2-Anilino-2,3-dimethylbutanenitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been studied for its potential applications in the fields of neuroscience, pharmacology, and toxicology.
属性
产品名称 |
2-Anilino-2,3-dimethylbutanenitrile |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC 名称 |
2-anilino-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)12(3,9-13)14-11-7-5-4-6-8-11/h4-8,10,14H,1-3H3 |
InChI 键 |
JXCZPKCACQAWAO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1 |
规范 SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



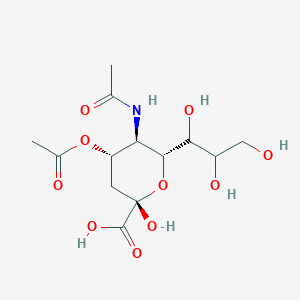

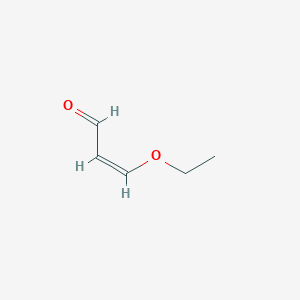
![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
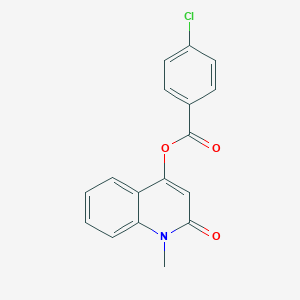
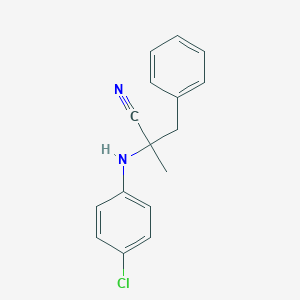

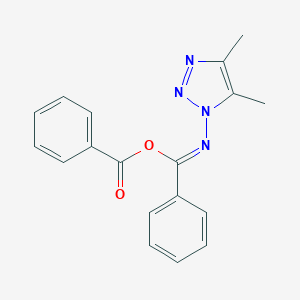
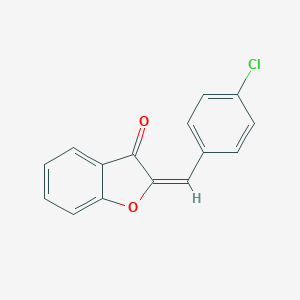



![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)
